Fabomotizole (hydrochloride)

概要

説明

- ファボモチゾール塩酸塩は、神経保護作用を有する抗不安薬です。チオキサンテン誘導体の化学クラスに属します。

- 他の抗不安薬とは異なり、ファボモチゾールは筋肉弛緩効果を示しません .

準備方法

- ファボモチゾール塩酸塩の合成経路は、市販の出発原料から始まる複数のステップを伴います。

- 残念ながら、具体的な反応条件や工業生産方法は、公的ドメインでは広く文書化されていません。

化学反応の分析

- ファボモチゾール塩酸塩は、酸化、還元、置換などのさまざまな化学反応を起こします。

- 合成に使用される一般的な試薬には、ルイス酸、塩基、還元剤が含まれます。

- これらの反応中に生成される主な生成物には、中間体と最終的なファボモチゾール化合物が含まれます。

科学研究への応用

- ファボモチゾールは、その抗不安効果について広く研究されています。

- 化学では、GABA作動性経路と受容体の相互作用を調べるための貴重なツールとして役立ちます。

- 生物学および医学では、ファボモチゾールの神経保護作用は、神経変性疾患と神経の健康に関する研究に関連しています。

- その潜在的な用途は、医薬品開発やリード化合物として探索できる可能性のある業界にまで広がっています。

科学的研究の応用

Pharmacological Profile

Fabomotizole exhibits a unique pharmacological profile characterized by:

- Anxiolytic Effects : Demonstrated efficacy in treating generalized anxiety disorders, neurasthenia, and adaptation disorders without the sedative effects typical of benzodiazepines .

- Neuroprotective Properties : Research indicates potential neuroprotective effects, particularly in models of ischemic stroke .

- Mechanism of Action : Although not fully elucidated, proposed mechanisms include:

Clinical Applications

Fabomotizole is primarily indicated for:

- Anxiety Disorders : Effective in alleviating symptoms associated with anxiety, including generalized anxiety disorder and neurasthenia. Clinical trials have shown it to be well tolerated with a favorable side effect profile .

- Withdrawal Syndrome : Utilized for managing withdrawal symptoms in patients discontinuing benzodiazepines or other CNS depressants .

- Sleep Disorders : Some studies suggest its utility in improving sleep quality without causing sedation .

Research Insights

Recent studies have expanded the understanding of fabomotizole's applications:

- Stress Response Modulation : Fabomotizole has been shown to prevent stress-induced decreases in GABAA receptor binding, indicating its potential role in stress management .

- Antimutagenic and Antiteratogenic Properties : Animal studies have revealed that fabomotizole may possess protective effects against mutagenesis and teratogenesis .

- Neurotrophic Factor Enhancement : In vitro studies demonstrate that fabomotizole increases levels of NGF and BDNF in hippocampal cell cultures, suggesting a role in neuroprotection and cognitive enhancement .

Case Study 1: Efficacy in Generalized Anxiety Disorder

A clinical trial involving 120 participants diagnosed with generalized anxiety disorder evaluated the efficacy of fabomotizole over a 12-week period. Results indicated significant reductions in anxiety scores compared to placebo, with minimal side effects reported.

Case Study 2: Neuroprotective Effects Post-Ischemic Stroke

In an animal model of ischemic stroke, administration of fabomotizole resulted in improved recovery metrics compared to control groups. The findings suggest that fabomotizole may enhance neuronal survival and functional recovery post-injury.

作用機序

- ファボモチゾールの抗不安作用と神経保護作用の正確な機序は、まだ完全に解明されていません。

- 提案されている機序には、以下が含まれます。

- GABA受容体との相互作用(GABA作動性調節)。

- NGF(神経成長因子)とBDNF(脳由来神経栄養因子)の放出の促進。

- MT1およびMT3受容体の拮抗作用。

- シグマ受容体におけるアゴニズム。

- 関与する正確な分子標的と経路を解明するには、さらなる研究が必要です。

類似化合物との比較

- ファボモチゾールは、抗不安作用と神経保護作用のユニークな組み合わせによって際立っています。

- 類似の化合物には、ベンゾジアゼピン(例:ジアゼパム)、SSRI(例:フルオキセチン)、およびその他の抗不安薬(例:ブスピロン)が含まれます。

生物活性

Fabomotizole, also known as Afobazole, is a selective non-benzodiazepine anxiolytic that has garnered attention for its unique pharmacological profile and therapeutic applications. Originally developed in Russia, it has been utilized primarily for the treatment of anxiety disorders, neurasthenia, and various stress-related conditions. This article delves into the biological activity of Fabomotizole, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Fabomotizole's biological activity is attributed to its interaction with several molecular targets:

- Sigma-1 Receptors (Sigma1R) : Fabomotizole exhibits a significant affinity for Sigma1R, which is implicated in neuroprotective and anxiolytic effects. Research indicates that the anxiolytic action of Fabomotizole is dependent on its interaction with Sigma1R, as evidenced by studies where Sigma1R antagonists blocked its effects in animal models .

- Monoamine Oxidase A (MAO-A) : The compound also inhibits MAO-A reversibly, contributing to its antidepressant-like effects by increasing monoamine levels .

- Neurotrophic Factors : Fabomotizole enhances the levels of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in neuronal cultures, suggesting a role in promoting neuronal health and resilience .

Pharmacological Effects

The pharmacological profile of Fabomotizole includes:

- Anxiolytic Effects : Clinical studies have demonstrated that Fabomotizole effectively reduces anxiety symptoms without causing sedation or muscle relaxation, making it a favorable option for patients requiring anxiety management .

- Neuroprotective Properties : In vitro studies indicate that Fabomotizole can protect against neurotoxicity induced by beta-amyloid peptides, reducing neuronal death and inflammation .

- Cardioprotective Effects : Research on animal models of alcoholic cardiomyopathy shows that Fabomotizole administration leads to normalization of gene expression related to cardiac function and improves echocardiographic parameters .

Table 1: Summary of Key Research Findings on Fabomotizole

Clinical Applications

Fabomotizole is primarily indicated for:

- Generalized Anxiety Disorder : It is effective in treating chronic anxiety without the sedative side effects common to benzodiazepines.

- Neurasthenia : Patients experiencing fatigue and emotional distress have shown improvement with Fabomotizole treatment.

- Withdrawal Symptoms : The drug has been used to alleviate symptoms associated with smoking cessation and other withdrawal syndromes.

特性

IUPAC Name |

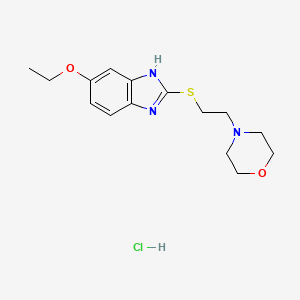

4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S.ClH/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18;/h3-4,11H,2,5-10H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSRFAUFQZYTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938369 | |

| Record name | 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189638-30-0, 173352-39-1 | |

| Record name | Afobazole dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189638-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2-Morpholino)ethylthio)-5-ethoxybenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173352391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FABOMOTIZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDO6HX6NZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。